molecular formula C9H8FNO2 B12330831 6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B12330831
M. Wt: 181.16 g/mol
InChI Key: JEOAOPOPCAEGHH-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. It features a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. This compound is part of the indole family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of semiconductors and solar cells.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form a binuclear complex with copper (II), which shows anticancer activity towards breast cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroindole-2-carboxylic acid
  • 5,6-Difluoroindole
  • 6-Fluoro-5-methoxy-1H-indole

Uniqueness

6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13)

InChI Key

JEOAOPOPCAEGHH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

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